
3-Iodo-4-methylpyridin-2-amine
Overview
Description
3-Iodo-4-methylpyridin-2-amine is a chemical compound belonging to the class of pyridine derivatives. Pyridines are six-membered aromatic heterocyclic compounds with a nitrogen atom at one position. This compound is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, along with an amine group at the 2-position.
Synthetic Routes and Reaction Conditions:
Halogenation and Amination: One common synthetic route involves the halogenation of 4-methylpyridin-2-amine followed by iodination. The reaction typically requires a halogenating agent such as iodine or iodine chloride and a suitable solvent like acetonitrile or dichloromethane.
Cross-Coupling Reactions: Another method involves cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction uses a boronic acid derivative and a palladium catalyst to couple the pyridine derivative with an iodine-containing compound.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-oxides.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogenation to form 3-amino-4-methylpyridin-2-amine.
Substitution: The iodine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mechanism of Action
Biochemical Pathways
Compounds can affect various biochemical pathways in the body, leading to different physiological effects. Without specific information on 3-Iodo-4-methylpyridin-2-amine, it’s hard to say which pathways it might affect .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors like solubility, stability, and molecular size can all affect a compound’s pharmacokinetics .
Action Environment
The environment in which a compound acts can greatly influence its effectiveness. Factors like temperature, pH, and the presence of other molecules can all affect how a compound behaves .
Scientific Research Applications
3-Iodo-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Iodo-3-methylpyridin-2-amine: Similar structure but with the positions of iodine and methyl groups reversed.
3-chloro-5-iodo-4-methylpyridin-2-amine: Contains a chlorine atom instead of iodine at the 3-position.
3-bromo-5-iodo-4-methylpyridin-2-amine: Contains a bromine atom instead of iodine at the 3-position.
Uniqueness: 3-Iodo-4-methylpyridin-2-amine is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of the iodine atom makes it particularly reactive in cross-coupling reactions, while the methyl group provides steric hindrance that can affect its biological activity.
This compound's versatility and reactivity make it a valuable tool in various fields of research and industry. Its unique properties and applications highlight its importance in advancing scientific knowledge and technological development.
Biological Activity
3-Iodo-4-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potassium channel blocker. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C6H7IN2
- Molecular Weight : 202.04 g/mol
- CAS Number : 1227509-37-6
Biological Activity Overview
The primary biological activity of this compound is its role as a potassium channel blocker . By inhibiting potassium channels, it enhances neuronal signaling by reducing potassium ion efflux, which leads to improved impulse conduction in neurons. This mechanism suggests potential therapeutic applications in neurological disorders where modulation of neuronal excitability is beneficial.
The compound exerts its effects through interactions with various molecular targets:
- Neurotransmitter Systems : It may modulate the activity of neurotransmitters like serotonin and dopamine by binding to their receptors.
- Enzyme Inhibition : It could inhibit specific enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels.
Potassium Channel Blockade
Research has shown that this compound effectively blocks certain potassium channels, enhancing neuronal excitability. In vitro studies demonstrated that the compound could significantly alter action potentials in neuronal cultures, indicating its potential utility in treating conditions like epilepsy and other neurodegenerative diseases .
In Vivo Studies
A study conducted on mice showed that administration of this compound resulted in increased neuronal firing rates in response to stimuli. This effect was attributed to the compound's ability to inhibit potassium ion efflux, thereby prolonging depolarization phases during action potentials .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
5-Bromo-4-methylpyridin-2-amino | C6H6BrN | Amino group at position 2 | Antimicrobial properties |
3-Bromo-5-Iodopyridin-4-Amine | C6H6BrIN | Iodine at position 3, bromine at position 5 | Potassium channel inhibition |
5-Iodo-N-(4-Methylpyridinyl)amide | C7H8IN | Amide functional group present | Enzyme inhibition |
This comparison illustrates how variations in substitution patterns influence the biological activity and reactivity of these compounds .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has good permeability across biological membranes, making it a candidate for further exploration in drug development. However, its toxicity profile remains under investigation, with preliminary findings suggesting low acute toxicity but potential irritant effects upon exposure .
Properties
IUPAC Name |
3-iodo-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASPRQQZYVWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729400 | |
Record name | 3-Iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227509-37-6 | |
Record name | 3-Iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.